molecular formula C3H6ClN3O2 B3319906 1-Aminohydantoin-d2 hydrochloride CAS No. 1188263-75-3

1-Aminohydantoin-d2 hydrochloride

Cat. No. B3319906
CAS RN: 1188263-75-3
M. Wt: 153.56 g/mol
InChI Key: WEOHANUVLKERQI-CUOKRTIESA-N
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Description

1-Aminohydantoin hydrochloride is a major metabolite of nitrofurantoin in animal tissues . It can be used as a standard for the determination of residues of veterinary agents in meat, milk, etc . It covalently binds to tissue proteins and is released from the tissues under slightly acidic conditions . It is also an intermediate in the synthesis of pharmaceuticals and pesticides .


Synthesis Analysis

The synthesis of 1-Aminohydantoin hydrochloride involves the reaction of a compound with a semi-carbazide to produce the semi-carbazone . The semi-carbazone is then converted with a halogen-acetic acid salt to the hydantoin derivative . The hydantoin derivative is then converted by a known method to the amino-hydantoin .


Molecular Structure Analysis

The empirical formula of 1-Aminohydantoin hydrochloride is C3H5N3O2 · HCl . Its molecular weight is 151.55 .


Physical And Chemical Properties Analysis

1-Aminohydantoin hydrochloride appears as a pale yellow powder . It has a melting point of 201-205 °C . It is slightly soluble in DMSO and methanol when heated .

properties

IUPAC Name

1-amino-5,5-dideuterioimidazolidine-2,4-dione;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3O2.ClH/c4-6-1-2(7)5-3(6)8;/h1,4H2,(H,5,7,8);1H/i1D2;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEOHANUVLKERQI-CUOKRTIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=O)N1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(=O)NC(=O)N1N)[2H].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Aminohydantoin-d2 hydrochloride

CAS RN

1188263-75-3
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1188263-75-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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